美帕菌素

描述

Mepartricin is a macrolide polyene compound . It is useful for urethra, prostate, and bladder function . It has been studied for use in treating chronic pelvic pain syndrome and benign prostatic hyperplasia . Mepartricin is a medication indicated in the treatment of benign prostatic hyperplasia, vaginal candidiasis, or trichomoniasis .

Synthesis Analysis

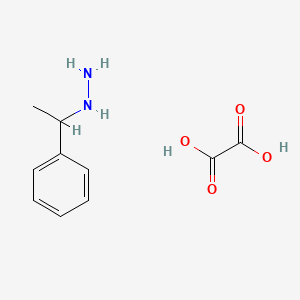

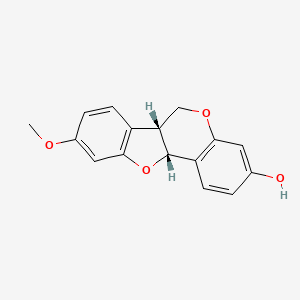

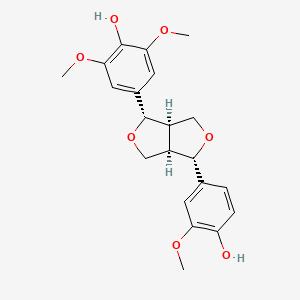

Mepartricin is a semisynthetic polyene macrolide with antifungal and anti-protozoal activities . It is produced by synthetic methyl esterification of the more toxic partricin . Its activity is due to a complex of related compounds .Molecular Structure Analysis

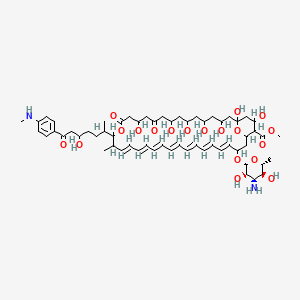

The absolute configuration of all the stereogenic centers of mepartricin A and B was defined as 3 R, 7 R, 9 R, 11 S, 13 S, 15 R, 17 S, 18 R, 19 S, 21 R, 36 S, 37 R, and 38 S, and proposed as 41 R . The geometry of the heptaenic chromophore of both compounds has been established as 22 E, 24 E, 26 E, 28 Z, 30 Z, 32 E, and 34 E .科学研究应用

Treatment of Benign Prostatic Hyperplasia

Mepartricin is the active substance of a drug called Ipertrofan (Tricandil), which has been proven to be useful in the treatment of benign prostatic hyperplasia . Benign prostatic hyperplasia is a common condition as men get older. It’s a noncancerous increase in size of the prostate gland.

Treatment of Chronic Nonbacterial Prostatitis/Chronic Pelvic Pain Syndrome

In addition to treating benign prostatic hyperplasia, Mepartricin has also been found to be effective in treating chronic nonbacterial prostatitis/chronic pelvic pain syndrome . This syndrome is a common urological disease, and its cause is not fully understood. It’s characterized by pelvic or perineal pain without evidence of urinary tract infection.

Stereochemical Studies

Detailed, NMR-driven stereochemical studies have been conducted on Mepartricins A and B . These studies, aided by molecular dynamics simulations, have helped define the absolute configuration of all the stereogenic centers of Mepartricin A and B .

Photoisomerization Process

Partricins, which Mepartricin is a methyl ester of, are susceptible to a chromophore-straightening photoisomerization process . This process involves the irreversible switching of 28 Z →28 E and 30 Z →30 E, which are the only structural changes observed during the experiment .

Development of Iso-Partricins

The photoisomerization process leads to the development of iso-partricins A and B . These all-trans partricin’s derivatives exhibit very promising features, potentially resulting in the improvement of their selective toxicity .

Antifungal Activity

Partricin, which Mepartricin is a derivative of, is a heptaene macrolide antibiotic complex that exhibits exceptional antifungal activity . However, it has poor selective toxicity in the pathogen/host system .

安全和危害

When handling Mepartricin, avoid dust formation, breathing mist, gas or vapours . Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

属性

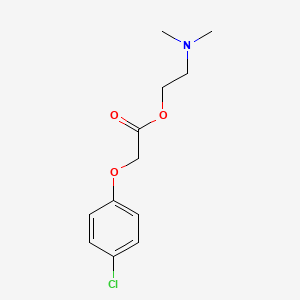

IUPAC Name |

methyl (19E,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,7,9,13,37-heptahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H88N2O19/c1-36-18-16-14-12-10-8-6-7-9-11-13-15-17-19-48(79-59-56(74)54(61)55(73)38(3)78-59)33-51-53(58(75)77-5)50(71)35-60(76,81-51)34-47(69)30-45(67)28-43(65)26-42(64)27-44(66)29-46(68)32-52(72)80-57(36)37(2)20-25-41(63)31-49(70)39-21-23-40(62-4)24-22-39/h6-19,21-24,36-38,41-43,45-48,50-51,53-57,59,62-65,67-69,71,73-74,76H,20,25-35,61H2,1-5H3/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+/t36?,37?,38-,41?,42?,43?,45?,46?,47?,48?,50?,51?,53?,54+,55-,56+,57?,59+,60?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVEVTKSEPQUIJA-FCUPBDNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)C(=O)OC)OC4C(C(C(C(O4)C)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC\2CC3C(C(CC(O3)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC(C(/C=C/C=C/C=C/C=C/C=C/C=C/C=C2)C)C(C)CCC(CC(=O)C4=CC=C(C=C4)NC)O)O)O)O)O)O)O)O)C(=O)OC)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H88N2O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1141.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mepartricin A | |

CAS RN |

11121-32-7, 62534-68-3 | |

| Record name | MEPARTRICIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Candicidin D, 40-demethyl-3,7-dideoxo-3,7-dihydroxy-N47-methyl-5-oxo-, methyl ester, cyclic 15,19-hemiacetal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.786 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (19E,21E,23Z,25Z,27E,29E,31E)-metil 34-((2S,3S,4S,5S,6R)-4-ammino-3,5-diidrossi-6-metiltetraidro-2H-piran-2-ilossi)-1,3,5,7,9,13,37-eptaidrossi-17-(5-idrossi-7-[4-(metilammino)fenil]-7-ossoeptan-2-il)-18-metil-11,15-diosso-16,39-diossabiciclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-eptene-36-carbossilato | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of mepartricin in treating BPH?

A1: Mepartricin primarily exerts its effects by lowering circulating estrogen levels without significantly impacting androgen levels. [, ] This estrogen suppression subsequently leads to a cascade of downstream effects, including:

- Reduced Prostate Weight and Size: Studies have consistently shown that mepartricin treatment results in a significant decrease in both the absolute and relative weights of the prostate gland. [, ]

- Regulation of Prostatic Receptors: Mepartricin treatment has been linked to a down-regulation of estrogen receptors (ER) and an up-regulation of androgen receptors (AnR) in the prostate. [, ]

- Modulation of Adrenergic Receptors: Mepartricin administration has been associated with an up-regulation of both alpha(1)- and beta(2)-adrenergic receptors (AR) in the prostate, while decreasing beta(3)-AR concentrations. [, ] This modulation is thought to be influenced by estrogen deprivation. []

Q2: What is the molecular formula and weight of mepartricin?

A2: While the provided research articles do not explicitly state the molecular formula and weight of mepartricin, they highlight its structural relation to partricin. Mepartricin is the methyl ester of partricin. [, ] For a complete understanding of its structure, refer to the detailed stereochemical analysis presented in the paper "Ipertrofan Revisited—The Proposal of the Complete Stereochemistry of Mepartricin A and B". []

Q3: What spectroscopic data are available for mepartricin?

A3: The research primarily focuses on the biological effects and therapeutic applications of mepartricin. Details regarding specific spectroscopic data, such as NMR or IR, are not extensively discussed in the provided articles.

Q4: How stable is mepartricin under various conditions?

A4: While the research mentions mepartricin's use in various formulations like tablets and intravenous solutions, [, , ] it does not provide detailed data on its stability under different storage conditions (temperature, humidity, light).

Q5: What in vitro and in vivo models have been used to study the efficacy of mepartricin?

A5: Various models have been employed to investigate the effects of mepartricin:

- In vitro: Studies utilized yeast cultures to assess its antifungal activity, [] human polymorphonuclear leukocytes to examine potential toxicity, [] and primary cultures of hypertrophic prostatic tissue to investigate its effects on growth. []

- In vivo: Animal models, primarily rats, have been used to evaluate the impact of mepartricin on prostatic growth, hormone levels, and receptor concentrations. [, , , ] Clinical trials in humans have focused on its therapeutic efficacy in treating BPH. [, , , , , ]

Q6: What is the clinical evidence supporting the efficacy of mepartricin in treating BPH?

A6: Multiple clinical trials, including placebo-controlled studies, have demonstrated the efficacy of mepartricin in improving BPH symptoms. [, , , ] These studies report significant improvements in both irritative and obstructive symptoms, with a response rate comparable to established BPH medications. [, ]

Q7: Are there any known drug interactions with mepartricin?

A7: One study investigated the potential interaction between mepartricin and antilipemic drugs (procetofen and cholestyramine) in patients with BPH. [] The results indicated no significant positive or negative pharmacological interactions between mepartricin and the tested antilipemic agents.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。